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Compound of Interest

Compound Name: Tetrapropylammonium iodide

Cat. No.: B146149 Get Quote

This guide provides a detailed comparison of the crystallographic data of

Tetrapropylammonium iodide (TPAI) and related structures, supported by experimental

protocols. It is intended for researchers, scientists, and professionals in drug development who

are interested in the solid-state characterization of quaternary ammonium salts.

Comparative Crystallographic Data
Single-crystal X-ray diffraction (XRD) is a powerful technique for determining the precise atomic

arrangement within a crystalline solid.[1] For Tetrapropylammonium iodide (C₁₂H₂₈IN), XRD

analysis has been crucial in understanding its structure and phase behavior.[1] The low-

temperature phase of TPAI has been determined to crystallize in an orthorhombic system.[1]

Below is a summary of the crystallographic data for the low-temperature phase of TPAI,

compared with other relevant tetraalkylammonium halides.
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Parameter
Tetrapropylammonium
Iodide (Low-Temp. Phase)

Tetraethylammonium
Iodide

Formula C₁₂H₂₈IN[2] C₈H₂₀IN[3]

Crystal System Orthorhombic[1] Distorted Wurtzite Lattice[3]

Space Group P 2₁2₁2₁[2] -

a (Å) 14.037[2] -

b (Å) 11.7160[2] -

c (Å) 9.3020[2] -

α (°) 90[2] -

β (°) 90[2] -

γ (°) 90[2] -

Z 4[2] -

Comments

The I⁻ ion is surrounded by

four [(C₃H₇)₄N]⁺ cationic units.

[4] The distance from the I⁻ ion

to the nearest N atom is 4.65

Å.[4]

At the nitrogen atom, the

coordination is a flattened

tetrahedron.[3]

Data for Tetraethylammonium Iodide is limited in the provided search results. A full comparison

would require more specific crystallographic data for this compound.

Experimental Protocols
The determination of a crystal structure by XRD follows a well-defined workflow, from sample

preparation to data analysis.

The quality of the single crystals is a deciding factor for a successful XRD analysis.[5] For

TPAI, the growth of single crystals for X-ray analysis has been reported to be comparatively

easy.[4] Common methods for growing high-quality single crystals of organic compounds

include:
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Slow Evaporation: A saturated or nearly saturated solution of the compound is prepared in a

suitable solvent. The solution is filtered and allowed to stand undisturbed, permitting the

solvent to evaporate slowly, leading to the formation of crystals.[6]

Solvent Layering/Diffusion: This technique relies on the differing solubility of the compound in

two miscible solvents. A solution of the compound is placed in a narrow vessel, and a less

dense "anti-solvent" (in which the compound is poorly soluble) is carefully layered on top.

Slow diffusion at the interface of the two liquids gradually reduces the solubility of the

compound, promoting crystallization.[5][6]

Slow Cooling: A saturated solution is prepared at an elevated temperature and then allowed

to cool slowly. As the temperature decreases, the solubility of the compound drops, leading

to crystallization.[5]

For TPAI, a common purification method involves crystallization from ethanol, an

ethanol/diethyl ether mixture, or aqueous acetone.[7]

Once suitable crystals are obtained, they are mounted on a diffractometer for data collection.

The general procedure is as follows:

Crystal Mounting: A single crystal of appropriate size (typically < 0.5 mm) is mounted on a

goniometer head.

X-ray Source: A beam of monochromatic X-rays is directed at the crystal.[8] Common X-ray

sources in laboratory diffractometers use a Cu Kα anode (λ = 0.1542 nm).[9]

Diffraction: The crystal lattice diffracts the X-rays at specific angles, producing a unique

diffraction pattern of spots (reflections).[8]

Data Acquisition: The crystal is rotated in the X-ray beam, and the intensities and positions of

the diffracted beams are recorded by a detector. This process is often carried out at low

temperatures (e.g., using a nitrogen stream) to minimize thermal vibrations of the atoms.

The collected diffraction data is then used to determine the crystal structure.

Unit Cell and Space Group Determination: The positions of the diffraction spots are used to

determine the dimensions of the unit cell and the crystal's symmetry (space group).
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Structure Solution: The intensities of the reflections are used to determine the positions of

the atoms within the unit cell. For TPAI, the position of the heavy iodide atom was located

from a Patterson map, and the nitrogen and carbon atoms were subsequently found using a

Fourier synthesis.[4]

Structure Refinement: The initial atomic model is refined using a least-squares method to

achieve the best possible fit between the observed diffraction pattern and the pattern

calculated from the model.[10]

Experimental Workflow Visualization
The following diagram illustrates the logical workflow for single-crystal X-ray diffraction

analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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